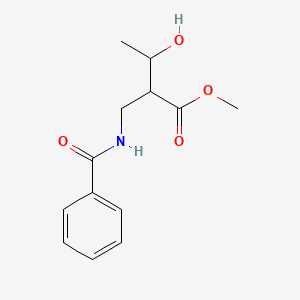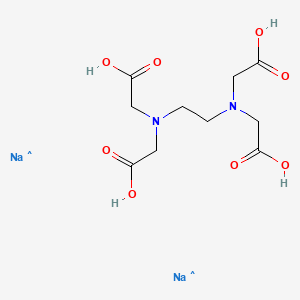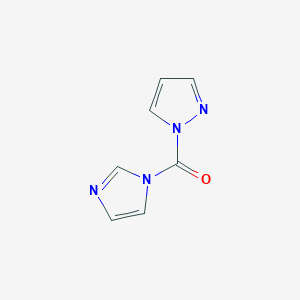
3-((tert-Butyldimethylsilyl)oxy)-5-ethyl-2-fluorobenzaldehyde
概述
描述
3-((tert-Butyldimethylsilyl)oxy)-5-ethyl-2-fluorobenzaldehyde: is an organic compound that features a benzaldehyde core substituted with tert-butyl(dimethyl)silyloxy, ethyl, and fluorine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-5-ethyl-2-fluorobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole in methylene chloride.
Formylation: The protected intermediate undergoes formylation using n-butyllithium and dimethylformamide (DMF) in anhydrous tetrahydrofuran (THF) at low temperatures (around -78°C).
Introduction of Ethyl and Fluorine Groups: The ethyl and fluorine groups are introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)-5-ethyl-2-fluorobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl(dimethyl)silyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) to remove the silyl protecting group.
Major Products Formed
Oxidation: 3-{[tert-Butyl(dimethyl)silyl]oxy}-5-ethyl-2-fluorobenzoic acid.
Reduction: 3-{[tert-Butyl(dimethyl)silyl]oxy}-5-ethyl-2-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
科学研究应用
3-((tert-Butyldimethylsilyl)oxy)-5-ethyl-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-5-ethyl-2-fluorobenzaldehyde depends on its specific application
Electrophilic Addition: The aldehyde group can participate in electrophilic addition reactions with nucleophiles.
Hydrogen Bonding: The fluorine atom can form hydrogen bonds with suitable acceptors.
Steric Effects: The bulky tert-butyl(dimethyl)silyloxy group can influence the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
tert-Butyldimethylsilanol: Similar in structure but lacks the benzaldehyde core and fluorine substitution.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a similar silyloxy group but has an acetaldehyde core instead of benzaldehyde.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Features a silyloxy group but is based on an indole structure.
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)-5-ethyl-2-fluorobenzaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties
属性
CAS 编号 |
891843-07-5 |
|---|---|
分子式 |
C15H23FO2Si |
分子量 |
282.42 g/mol |
IUPAC 名称 |
3-[tert-butyl(dimethyl)silyl]oxy-5-ethyl-2-fluorobenzaldehyde |
InChI |
InChI=1S/C15H23FO2Si/c1-7-11-8-12(10-17)14(16)13(9-11)18-19(5,6)15(2,3)4/h8-10H,7H2,1-6H3 |
InChI 键 |
PATHRRDCOKCOAD-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C(=C1)O[Si](C)(C)C(C)(C)C)F)C=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1H-pyrrolo[3,2-c]pyridin-4-yl)cyclopropanecarboxamide](/img/structure/B8589277.png)



![1-Methyl-N-[2-(4-morpholinyl)ethyl]-4-nitro-1H-pyrrole-2-carboxamide](/img/structure/B8589301.png)





![Thieno[3,4-d]pyrimidin-4(1H)-one, 7-bromo- (9CI)](/img/structure/B8589357.png)



